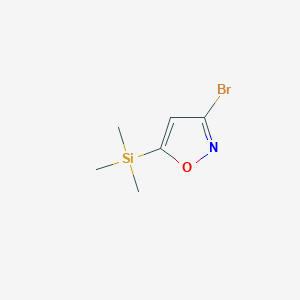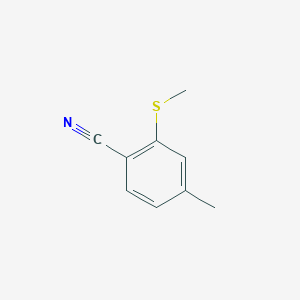![molecular formula C9H12N2 B6233530 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine CAS No. 1314932-02-9](/img/new.no-structure.jpg)
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which combines a cyclopentane ring with a pyridine ring, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine typically involves the following steps:
Cyclopentane Ring Formation: The initial step involves the formation of the cyclopentane ring, which can be achieved through various cyclization reactions.
Pyridine Ring Formation: The pyridine ring is then introduced through a series of condensation reactions.
Methanamine Introduction: Finally, the methanamine group is added to the cyclopenta[c]pyridine scaffold through amination reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation of precursor compounds.
High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{5H,6H,7H-cyclopenta[c]pyridin-4-yl}methanamine: A similar compound with a different position of the methanamine group.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a ketone group instead of methanamine.
Uniqueness
1-{5H,6H,7H-cyclopenta[c]pyridin-6-yl}methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its versatility as a building block and potential therapeutic applications make it a valuable compound in various fields of research.
Properties
CAS No. |
1314932-02-9 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-6-ylmethanamine |
InChI |
InChI=1S/C9H12N2/c10-5-7-3-8-1-2-11-6-9(8)4-7/h1-2,6-7H,3-5,10H2 |
InChI Key |
ABBYWVOMFKQEMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CN=C2)CN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




